molecular formula C13H20O2S2 B12541117 Ethyl 4-(1,3-dithian-2-ylidene)cyclohexane-1-carboxylate CAS No. 798555-94-9

Ethyl 4-(1,3-dithian-2-ylidene)cyclohexane-1-carboxylate

Cat. No.: B12541117
CAS No.: 798555-94-9
M. Wt: 272.4 g/mol
InChI Key: CTHSZVJCPGWGSZ-UHFFFAOYSA-N
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Description

Ethyl 4-(1,3-dithian-2-ylidene)cyclohexane-1-carboxylate is a chemical compound known for its unique structure, which includes a cyclohexane ring substituted with an ethyl ester and a 1,3-dithiane moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(1,3-dithian-2-ylidene)cyclohexane-1-carboxylate typically involves the reaction of cyclohexanone derivatives with 1,3-propanedithiol in the presence of a Lewis acid catalyst. The reaction proceeds through the formation of a dithiane intermediate, which is then esterified to yield the final product . Commonly used catalysts include boron trifluoride etherate and yttrium triflate, which facilitate the formation of the dithiane ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(1,3-dithian-2-ylidene)cyclohexane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted dithianes, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of Ethyl 4-(1,3-dithian-2-ylidene)cyclohexane-1-carboxylate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The dithiane ring can stabilize carbanions, making it a useful intermediate in carbon-carbon bond-forming reactions. The ester group can participate in esterification and transesterification reactions, further expanding its utility in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(1,3-dithian-2-ylidene)cyclohexane-1-carboxylate is unique due to the presence of both the cyclohexane ring and the 1,3-dithiane moiety, which confer distinct reactivity and stability properties. This combination allows for versatile applications in organic synthesis and potential biological activities .

Properties

CAS No.

798555-94-9

Molecular Formula

C13H20O2S2

Molecular Weight

272.4 g/mol

IUPAC Name

ethyl 4-(1,3-dithian-2-ylidene)cyclohexane-1-carboxylate

InChI

InChI=1S/C13H20O2S2/c1-2-15-12(14)10-4-6-11(7-5-10)13-16-8-3-9-17-13/h10H,2-9H2,1H3

InChI Key

CTHSZVJCPGWGSZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCC(=C2SCCCS2)CC1

Origin of Product

United States

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